Tiludronate disodium hemihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

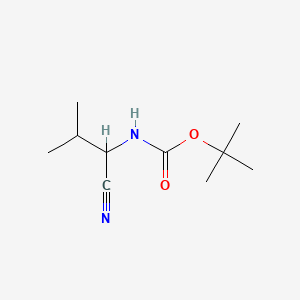

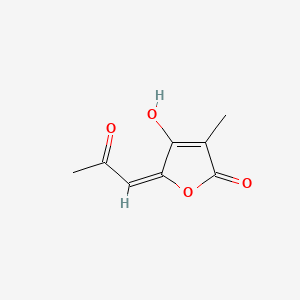

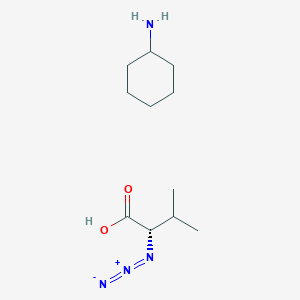

Tiludronate disodium hemihydrate is a bisphosphonate characterized by a (4-chlorophenylthio) group on the carbon atom of the basic P-C-P structure common to all bisphosphonates . It is primarily utilized in metabolic bone disorder research . This compound acts as a potent inhibitor of the osteoclast vacuolar H+ -ATPase and possesses antiresorptive and anti-inflammatory properties .

Molecular Structure Analysis

The molecular formula of Tiludronate disodium hemihydrate is C7H7ClNa2O6P2S . Its molecular weight is 362.572 Da .Chemical Reactions Analysis

Tiludronate disodium hemihydrate is a bisphosphonate that prevents osteoclasts from resorbing bone . It inhibits the activity of the osteoclasts by promoting the inhibition of bone resorption .Physical And Chemical Properties Analysis

Tiludronate disodium is the hydrated hemihydrate form of the disodium salt of tiludronic acid . It has a molecular weight of 380.6 . The mean oral bioavailability of tiludronate disodium in healthy male subjects was 6% after an oral dose equivalent to 400 mg tiludronic acid administered after an overnight fast and 4 hours before a standard breakfast .科学的研究の応用

Osteoporosis Treatment : Tiludronate is being investigated for its use in treating osteoporosis, particularly in reducing vertebral fractures and increasing bone mineral density (Chesnut, 1995).

Mechanism of Action : It appears to inhibit protein-tyrosine-phosphatase in osteoclasts, thereby disrupting their bone resorbing activity. It also inhibits the vacuolar-type proton ATPase in osteoclasts, which could reduce bone turnover (Tiludronate Disodium, 2020).

Paget's Disease of Bone : Tiludronate is used for its antiosteoclastic activity in metabolic bone diseases like Paget's disease of bone (Reginster, 1992).

Veterinary Medicine : In veterinary medicine, it has been effective in treating osteoarthritis in racehorses, particularly in inhibiting the radiographic progression of the disease (Bertuglia et al., 2021).

Pharmacokinetics : Tiludronate has a low and variable oral absorption, with about 50% of the absorbed dose binding to bone. Its elimination half-life is approximately 40-60 hours in patients with normal renal function (Sansom et al., 1995).

Navicular Disease in Horses : It has shown efficacy in treating navicular disease in horses, particularly at a dose of 1 mg/kg body weight (Denoix et al., 2010).

Bone Resorptive Diseases in Horses : Tiludronate is used for treating bone resorptive diseases in horses, such as navicular disease and distal tarsal osteoarthritis (Kamm et al., 2008).

Treatment of Paget's Disease : Short-term high-dose treatment with tiludronate has shown efficacy in treating Paget's disease of bone (Reginster et al., 1993).

Osteopenia Prevention in Horses : It prevents long-term osteopenia in horses immobilized due to orthopedic conditions (Delguste et al., 2007).

Bone Mineral Properties : Tiludronate affects the width of bone apatite crystals in rats, providing insights into bisphosphonate/bone interaction (Rohanizadeh et al., 2000).

Bone Pharmacology and Safety : It inhibits bone resorption effectively without reducing bone mineralization and strength, making it safe for clinical conditions with excessive bone resorption (Bonjour et al., 1995).

Treatment of Postmenopausal Osteoporosis : Intermittent cyclic treatment with tiludronate showed a high safety profile but was not effective in reducing vertebral fractures or increasing spinal bone mineral density in postmenopausal osteoporosis (Reginster et al., 2001).

Safety And Hazards

Tiludronate disodium may cause moderate irritation to the skin and slight irritation to the eyes . It may be harmful if swallowed . It’s also noted that it should be used with caution in patients with certain medical conditions, such as anemia, blood clotting problems, cancer, dental or tooth problems, infection, poor oral hygiene, Barrett’s esophagus, bone or joint pain, esophagus problems, severe muscle pain, stomach or bowel problems, and kidney disease .

将来の方向性

Tiludronate disodium is used to treat Paget’s disease of bone . It takes up to 3 months to work and the treatment may be repeated if symptoms come back or worsen after some time has passed . It’s also used in veterinary medicine to treat navicular disease and bone spavin in horses . Future research may focus on its potential use in other bone disorders and its long-term effects.

特性

IUPAC Name |

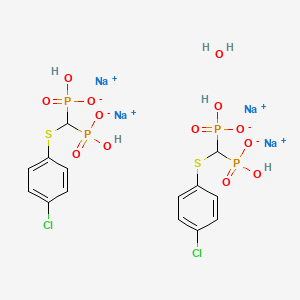

tetrasodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9ClO6P2S.4Na.H2O/c2*8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;;;;/h2*1-4,7H,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;;4*+1;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKAYPVWJFARG-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2Na4O13P4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiludronate disodium hemihydrate | |

CAS RN |

155453-10-4 |

Source

|

| Record name | Tiludronate disodium hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155453104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILUDRONATE DISODIUM HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39SMX0W5WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。